molecular formula C18H16N4O2 B10913655 1-methyl-N,N'-diphenyl-1H-pyrazole-3,5-dicarboxamide

1-methyl-N,N'-diphenyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10913655
M. Wt: 320.3 g/mol
InChI Key: WMSZPXUVLICTQP-UHFFFAOYSA-N
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Description

1-METHYL-N~3~,N~5~-DIPHENYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a heterocyclic compound featuring a pyrazole ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N~3~,N~5~-DIPHENYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of chalcones with hydrazine hydrate under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-N~3~,N~5~-DIPHENYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-METHYL-N~3~,N~5~-DIPHENYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of reverse transcriptase, thereby preventing viral replication . The compound binds to the active site of the enzyme, blocking its activity and disrupting the viral life cycle.

Comparison with Similar Compounds

Uniqueness: 1-METHYL-N~3~,N~5~-DIPHENYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit reverse transcriptase sets it apart from other pyrazole derivatives .

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

1-methyl-3-N,5-N-diphenylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C18H16N4O2/c1-22-16(18(24)20-14-10-6-3-7-11-14)12-15(21-22)17(23)19-13-8-4-2-5-9-13/h2-12H,1H3,(H,19,23)(H,20,24)

InChI Key

WMSZPXUVLICTQP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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